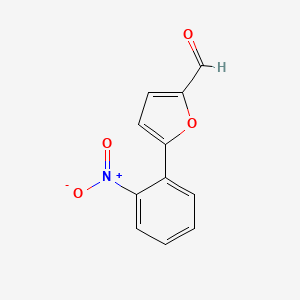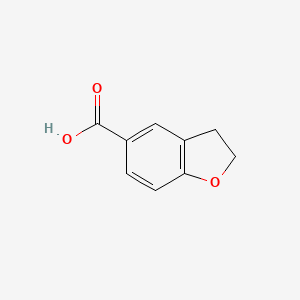
2,3-Dihydrobenzofuran-5-Carboxylic Acid
Overview
Description
2,3-Dihydrobenzofuran-5-Carboxylic Acid is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a carboxylic acid group at the 5-position of the dihydrobenzofuran ring. It has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol .
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-5-Carboxylic Acid, also known as 2,3-dihydrobenzo[b]furan-5-carboxylic acid, is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, which suggests that they may interact with multiple targets . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity being exhibited (anti-tumor, antibacterial, etc.).
Biochemical Pathways
These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
The molecular and cellular effects of the action of this compound would depend on the specific biological activity being exhibited. For instance, if the compound is exhibiting anti-tumor activity, it might result in the inhibition of tumor cell growth . .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzofuran-5-Carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of signaling molecules, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, further influencing cellular functions. Additionally, the compound’s interaction with proteins can alter their activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Beyond this threshold, the compound’s efficacy may plateau or decrease, and toxicity may increase.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . The compound’s presence can affect metabolic flux, leading to changes in metabolite levels. These changes can influence overall cellular metabolism and contribute to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s interaction with its target biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid can be achieved through several methods:
One-Pot Etherification and Dehydrative Cyclization: This method involves the etherification and dehydrative cyclization of ortho-hydroxyacetophenones under basic conditions.
Dehydrative Cyclization of Ortho-Hydroxybenzyl Ketones: This method involves the cyclization of ortho-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Transition-Metal Catalysis: The cyclization of aryl acetylenes using transition-metal catalysis is another approach.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzofuran-5-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2,3-Dihydrobenzofuran-5-Carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-Chloro-2,3-Dihydrobenzofuran-7-Carboxylic Acid: This compound has a similar structure but with an amino group at the 4-position and a chloro group at the 5-position.
2,3-Dihydrobenzofuran-2-Carboxylic Acid: This compound has a carboxylic acid group at the 2-position instead of the 5-position.
Uniqueness
2,3-Dihydrobenzofuran-5-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at the 5-position allows for unique reactivity and interactions compared to other benzofuran derivatives.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYOLVAXVPOIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350321 | |
| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76429-73-7 | |
| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydrobenzo[b]furan-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-inflammatory properties of 2,3-dihydrobenzofuran-5-carboxylic acid derivatives?
A1: While the research provided does not directly investigate the anti-inflammatory properties of this compound itself, a closely related compound, 2-(3′-hydroxy-5′-ethoxyphenyl)-3-hydroxylmethyl-7-methoxy-2,3-dihydrobenzofuran-5-carboxylic acid, was identified in Nardostachys jatamansi []. Although this specific derivative wasn't the focus of further study, another compound isolated from the same plant, cycloolivil, demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines (IL-6, IL-8, and RANTES) in keratinocytes stimulated with TNF-α/IFN-γ []. This suggests that structural analogs within this family, potentially including this compound derivatives, might possess anti-inflammatory properties worth further exploration.
Q2: Have any cytotoxic activities been observed for this compound derivatives?
A2: Yes, a new prenylated this compound derivative, along with other known compounds, was isolated from the rhizomes of Atractylodes lancea DC. This newly discovered derivative exhibited cytotoxic activity []. Additionally, research on Piper hispidum led to the isolation of three new 4-hydroxy-benzoic acid derivatives, including 3-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid and its methyl ester []. While these specific compounds showed moderate cytotoxicity, three other isolated derivatives of dillapiole (a phenylpropanoid) exhibited more potent cytotoxic activity []. This suggests that the cytotoxic potential of this compound derivatives may vary depending on the specific substitutions present in their structure.
Q3: How can the structure of this compound derivatives be elucidated?
A3: The structures of various this compound derivatives were elucidated using a detailed spectroscopic analysis [, ]. This typically involves utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide information about the compound's molecular weight, functional groups, and connectivity, allowing researchers to determine the complete structure of the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
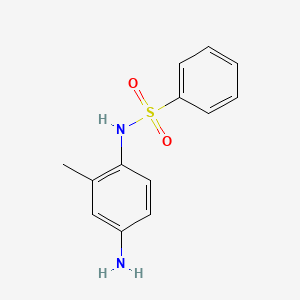
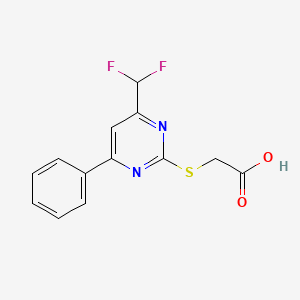
![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)
![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)
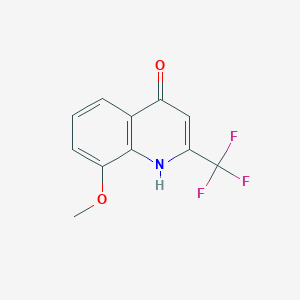



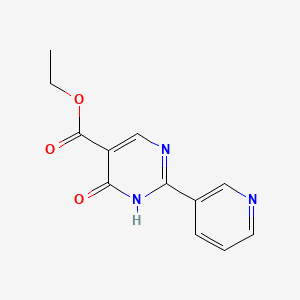
![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)

